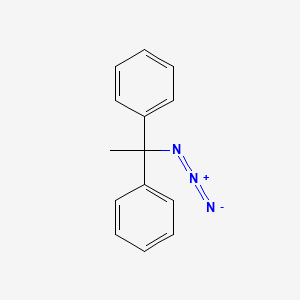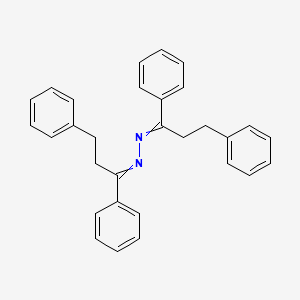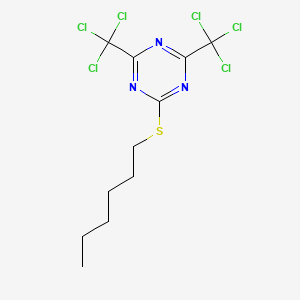
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with hexylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with hexylthio groups. The reaction mixture is usually heated to facilitate the substitution process, followed by purification steps such as filtration, drying, and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries .
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the trichloromethyl groups can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hexylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions. Reduction reactions can also be carried out to modify the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the hexylthio groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, sulfones, and hydroxylated triazines. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including its use in the development of new pharmaceuticals targeting specific diseases.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride): A precursor for the synthesis of various triazine derivatives.
s-Triazine, 2,4,6-triamino-1,3,5-triazine (melamine): Known for its use in the production of melamine resins and its applications in materials science.
s-Triazine, 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid): Used in the production of disinfectants and herbicides.
Uniqueness
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- stands out due to its unique combination of hexylthio and trichloromethyl groups. This structural feature imparts distinct chemical properties, making it suitable for specific applications that other triazine derivatives may not fulfill. Its versatility in undergoing various chemical reactions and its potential in scientific research further highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H13Cl6N3S |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
2-hexylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H13Cl6N3S/c1-2-3-4-5-6-21-9-19-7(10(12,13)14)18-8(20-9)11(15,16)17/h2-6H2,1H3 |
InChI-Schlüssel |
QFGJRACOXNMLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



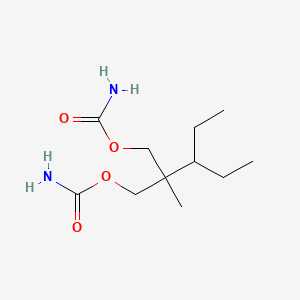
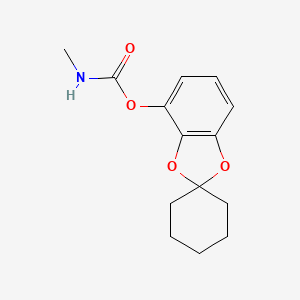

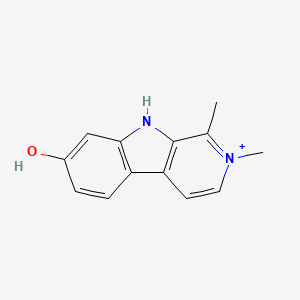
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
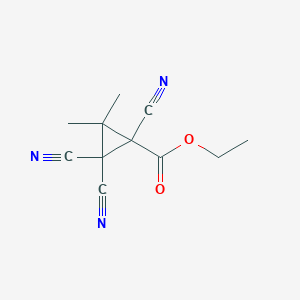
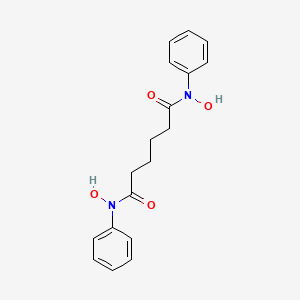
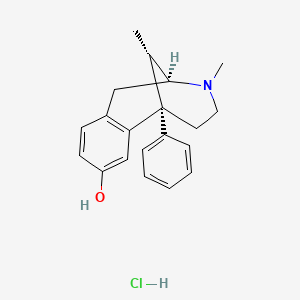
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
